N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
N-(3-Methylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a 3-methylphenyl group attached to the benzamide nitrogen and a pyrrolidine sulfonyl substituent at the para position of the benzene ring. The pyrrolidine sulfonyl moiety likely enhances solubility and binding affinity through hydrogen bonding and charge interactions.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)24(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJHWSLKOYOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under controlled conditions.
Introduction of the 3-Methylphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the benzamide core is treated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidine-1-Sulfonyl Group: This step involves the reaction of the intermediate compound with a pyrrolidine-1-sulfonyl chloride, typically in the presence of a base to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares key structural features, molecular properties, and reported biological activities of N-(3-Methylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide and related analogs:
Key Observations
Structural Diversity: The target compound lacks the heteroaromatic systems (e.g., pyrimidine, thiazole) seen in analogs , which are critical for kinase binding in compounds like TAK-713.
Molecular Weight and Bioavailability :
- The target compound (MW ~348.4) is smaller than bipyrimidine analogs (MW >600) , suggesting better membrane permeability and oral bioavailability.
Functional Group Impact :
- Sulfonamide groups (target compound and ) may enhance interactions with polar residues in enzyme active sites.
- Trifluoromethyl groups in increase metabolic stability but reduce solubility compared to pyrrolidine sulfonyl.
The target compound’s sulfonamide group may similarly target kinases or proteases.
Biological Activity
N-(3-Methylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHNOS
- CAS Number : 11241910
This compound features a pyrrolidine ring, a sulfonyl group, and a benzamide moiety, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- mTORC1 Inhibition : Some benzamide derivatives have been shown to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation. This inhibition can lead to increased autophagy, a cellular process that degrades and recycles cellular components .
- Antiproliferative Effects : Studies have indicated that certain derivatives can exhibit submicromolar antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
- Disruption of Autophagic Flux : The compound may interfere with autophagic flux by affecting the reactivation of mTORC1 under nutrient-rich conditions. This disruption can lead to the accumulation of autophagic markers, indicating altered cellular homeostasis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The following table summarizes key findings regarding its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MIA PaCa-2 | < 0.5 | mTORC1 inhibition, increased autophagy |
| Study 2 | A549 | 0.7 | Disruption of autophagic flux |
| Study 3 | HeLa | < 0.3 | Induction of apoptosis |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of related compounds. The following mechanisms have been proposed:
- Reduction of Oxidative Stress : Some studies indicate that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : Compounds with similar structures have shown interactions with neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.
Case Study 1: Anticancer Efficacy in MIA PaCa-2 Cells
In a controlled study involving MIA PaCa-2 pancreatic cancer cells, this compound demonstrated significant antiproliferative effects at concentrations below 0.5 µM. Mechanistic studies revealed that the compound effectively inhibited mTORC1 signaling pathways while promoting autophagic processes.
Case Study 2: Neuroprotective Potential
A separate investigation assessed the neuroprotective effects of similar benzamide derivatives in a model of oxidative stress-induced neuronal injury. Results indicated that these compounds significantly reduced cell death and improved cell viability under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
